molecular formula C16H19NO4 B7048829 1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid

1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid

Cat. No.: B7048829
M. Wt: 289.33 g/mol
InChI Key: KYZYYWQTMSRIBI-UHFFFAOYSA-N
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Description

1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid is a multifunctionalized compound with a unique structure that combines a cyclopentene ring with a carboxylic acid group and an ethoxyphenyl moiety

Properties

IUPAC Name

1-[(2-ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4/c1-2-21-13-8-4-3-7-12(13)11-17-14(18)16(15(19)20)9-5-6-10-16/h3-8H,2,9-11H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYZYYWQTMSRIBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)C2(CC=CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid typically involves a series of reactions starting from readily available precursors. One common method involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature. This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides with high diastereoselectivity . Industrial production methods may involve similar synthetic routes but optimized for larger scale production and higher yields.

Chemical Reactions Analysis

1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, often involving hydrogenation or other reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl moiety, where different substituents can be introduced. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved. Detailed studies are required to fully elucidate the exact mechanisms and molecular interactions .

Comparison with Similar Compounds

1-[(2-Ethoxyphenyl)methylcarbamoyl]cyclopent-3-ene-1-carboxylic acid can be compared with other similar compounds, such as:

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